molecular formula C24H24N4O4 B2740868 ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 313362-27-5

ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2740868
CAS No.: 313362-27-5
M. Wt: 432.48
InChI Key: KPQDYORAWUMBPS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea derivatives. This compound is structurally characterized by a pyrimidinone core substituted with a 3-(4-methoxyphenyl)-1-phenylpyrazole moiety at the 4-position and an ethyl carboxylate group at the 5-position. Its synthesis often employs green catalytic systems, such as 5% WO₃/ZrO₂ under solvent-free conditions, to enhance efficiency and reduce environmental impact .

Pharmacologically, DHPM derivatives are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. Notably, this compound exhibits potent in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, surpassing the efficacy of the first-line drug isoniazid .

Properties

IUPAC Name

ethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-32-23(29)20-15(2)25-24(30)26-22(20)19-14-28(17-8-6-5-7-9-17)27-21(19)16-10-12-18(31-3)13-11-16/h5-14,22H,4H2,1-3H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQDYORAWUMBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions that integrate various heterocyclic moieties. The synthetic routes often include the formation of pyrazole and tetrahydropyrimidine derivatives through condensation reactions, which are then modified to yield the desired ethyl ester form. This process has been documented in various studies focusing on similar pyrazole derivatives, emphasizing the importance of optimizing conditions for yield and purity .

Antimicrobial Properties

Research indicates that derivatives containing the pyrazole and tetrahydropyrimidine frameworks exhibit notable antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives possess effective antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis, thereby leading to reduced cell viability in cancerous cells .

Trypanocidal Activity

Another significant aspect of its biological activity is its potential against Trypanosoma cruzi, the causative agent of Chagas disease. Research on related pyrazole derivatives indicates promising trypanocidal effects, with some compounds exhibiting higher efficacy than traditional treatments like benznidazole. The structure-activity relationship studies suggest that modifications at specific positions on the pyrazole ring can enhance activity against both trypomastigotes and intracellular amastigotes .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications influence biological activity. Key findings include:

  • Substituents on the Pyrazole Ring : The presence of electron-donating groups (like methoxy) at specific positions enhances antimicrobial and anticancer activities.
  • Tetrahydropyrimidine Core : This moiety appears essential for maintaining bioactivity; modifications that maintain its integrity tend to preserve or enhance activity .
Compound StructureActivity TypeKey Findings
Pyrazole Derivative AAntimicrobialEffective against Gram-positive bacteria
Pyrazole Derivative BAnticancerInduces apoptosis in cancer cell lines
Pyrazole Derivative CTrypanocidalHigher efficacy than benznidazole against T. cruzi

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Anticancer Efficacy : A study demonstrated that a related tetrahydropyrimidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis via caspase activation pathways .
  • Trypanocidal Mechanism : Another investigation focused on a series of pyrazole derivatives showed that specific modifications could enhance interaction with cruzipain, a key enzyme in T. cruzi metabolism, leading to effective inhibition .

Scientific Research Applications

Anticancer Potential

Several studies have indicated that compounds containing pyrazole and tetrahydropyrimidine moieties exhibit notable anticancer properties. Ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This makes it a candidate for developing new anti-inflammatory drugs .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and inflammation. These computational analyses help elucidate how structural modifications can enhance biological activity .

Case Study 1: Anticancer Activity

In a controlled study involving various derivatives of pyrazole compounds, this compound was tested against breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents. The study concluded that this compound could serve as a lead structure for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling when treated with this compound compared to controls. This suggests its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents at the pyrimidinone core and arylpyrazole moieties. Below is a detailed comparison with analogous compounds:

Substituent Variations on the Arylpyrazole Moiety
Substituent Compound Example Molecular Formula Key Activity Reference
4-Methoxyphenyl Target compound C₂₅H₂₄N₄O₄ Anti-tubercular (MIC: <1 µg/mL)
4-Fluorophenyl Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM-5-carboxylate C₂₄H₂₁FN₄O₃ Anti-tubercular (MIC: 0.5 µg/mL)
3,4-Dichlorophenyl Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate C₃₂H₂₆Cl₂N₄O₃S Antibacterial (Gram-positive pathogens)
4-Nitrophenyl Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM-5-carboxylate C₂₄H₂₁N₅O₅ Anti-tubercular (MIC: 0.8 µg/mL)

Key Findings :

  • Anti-tubercular Activity: Fluorophenyl and nitrophenyl substituents enhance potency, with MIC values lower than the methoxyphenyl derivative. This suggests electron-withdrawing groups (e.g., -NO₂, -F) improve target binding .
  • Structural Complexity : The dichlorophenyl analog () incorporates a thiazolo[3,2-a]pyrimidine ring, expanding π-π stacking interactions and improving antibacterial efficacy against Staphylococcus aureus .
Variations at the Pyrimidinone Core
Modification Compound Example Molecular Formula Key Activity Reference
2-Thioxo Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate C₂₃H₂₂N₄O₂S Anticancer (IC₅₀: 12 µM, HeLa cells)
Coumarin Hybrid Ethyl 4-(coumarin-3-yl)-6-methyl-2-oxo-DHPM-5-carboxylate C₂₀H₁₈N₂O₅ Anticarcinogenic (DNA intercalation)
Hydrazide Derivative 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carbohydrazide C₂₂H₂₀FN₅O₂ Antitubercular (MIC: 1.2 µg/mL)

Key Findings :

  • Thioxo Substitution : Replacing the 2-oxo group with thioxo (C=S) increases lipophilicity, enhancing cellular uptake and anticancer activity .
  • Hydrazide Derivatives : The carbohydrazide analog of the fluorophenyl compound retains anti-tubercular activity but with reduced potency compared to the ester derivative, highlighting the importance of the carboxylate group .
Structural and Spectroscopic Analysis
  • NMR Profiling : Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents at positions 29–36 and 39–44 significantly alter chemical shifts, indicating changes in electron density and steric environments .
  • Crystallography: The title compound’s crystal structure () shows intermolecular N–H···O hydrogen bonds stabilizing the pyrimidinone ring, a feature common in DHPMs .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and a urea/thiourea derivative. Optimization involves adjusting solvent systems (e.g., ethanol or acetic acid), temperature (80–100°C), and catalysts (e.g., HCl or Lewis acids like FeCl₃) to enhance yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the tetrahydropyrimidine scaffold .

Q. How should researchers characterize the crystal structure and confirm stereochemistry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include bond angles (e.g., O1–C11–N3 = 122.70°, N3–C11–N4 = 116.45°) and torsion angles to confirm the chair conformation of the tetrahydropyrimidine ring. Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with reported bioactivities of analogous pyrimidinones:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
  • Anti-inflammatory : COX-2 inhibition ELISA. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across studies?

Molecular docking (AutoDock Vina, Schrödinger) identifies binding modes to targets like dihydrofolate reductase (DHFR) or tubulin. Compare docking scores with experimental IC₅₀ values to reconcile discrepancies. Molecular dynamics simulations (AMBER/GROMACS) assess stability of ligand-target complexes over 100 ns trajectories, highlighting critical interactions (e.g., hydrogen bonds with Arg72 or hydrophobic packing with Phe31) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Systematically modify substituents on the pyrazole and methoxyphenyl moieties. For example:

  • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
  • Introduce bulky groups at the pyrazole N1-position to probe steric effects on target binding. Evaluate changes via free energy perturbation (FEP) calculations and correlate with experimental bioactivity .

Q. What analytical techniques are recommended for stability and degradation profiling?

Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA to monitor degradation products. LC-MS/MS identifies major degradants (e.g., hydrolysis of the ester group to carboxylic acid). For photostability, expose samples to UV light (ICH Q1B guidelines) and track λmax shifts via UV-Vis spectroscopy .

Methodological Considerations

Q. How can researchers address low solubility in pharmacological assays?

Employ co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80). For in vivo studies, formulate as nanoparticles via solvent evaporation (PLGA polymers) or complex with cyclodextrins (e.g., β-CD) to enhance bioavailability. Validate solubility enhancements using dynamic light scattering (DLS) .

Q. What crystallographic challenges arise during polymorph screening, and how are they mitigated?

Polymorph transitions can occur due to solvent polarity (e.g., ethanol vs. acetonitrile). Use differential scanning calorimetry (DSC) to identify melting endotherms and powder XRD to distinguish crystalline forms. For elusive polymorphs, explore high-throughput crystallization robots with diverse solvent matrices .

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